molecular formula C17H19ClN2OS B5858605 N-(3-chloro-4-isopropoxybenzyl)-N'-phenylthiourea

N-(3-chloro-4-isopropoxybenzyl)-N'-phenylthiourea

Cat. No. B5858605
M. Wt: 334.9 g/mol
InChI Key: LHWULTOXMMQPCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-isopropoxybenzyl)-N'-phenylthiourea (CPIB) is a chemical compound that has been widely used in scientific research due to its unique properties. CPIB is a thiourea derivative that has been shown to modulate various ion channels and receptors, making it a valuable tool for studying cellular signaling pathways.

Scientific Research Applications

N-(3-chloro-4-isopropoxybenzyl)-N'-phenylthiourea has been used in various scientific research applications, including the study of ion channels and receptors. It has been shown to modulate the activity of TRPC3 channels, which are involved in calcium signaling pathways. This compound has also been used to study the function of P2X receptors, which are involved in purinergic signaling pathways.

Mechanism of Action

N-(3-chloro-4-isopropoxybenzyl)-N'-phenylthiourea modulates the activity of ion channels and receptors by binding to specific sites on their surface. It has been shown to bind to the extracellular domain of TRPC3 channels, causing a conformational change that leads to channel activation. This compound also binds to the ATP binding site of P2X receptors, leading to receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase intracellular calcium levels through the activation of TRPC3 channels. This compound has also been shown to modulate the activity of P2X receptors, which are involved in various physiological processes such as pain sensation and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-isopropoxybenzyl)-N'-phenylthiourea in lab experiments is its specificity for certain ion channels and receptors. This allows researchers to study specific signaling pathways without affecting other pathways. However, one limitation of using this compound is its potential toxicity at high concentrations. It is important for researchers to use this compound in a controlled manner to avoid any adverse effects.

Future Directions

There are several future directions for the use of N-(3-chloro-4-isopropoxybenzyl)-N'-phenylthiourea in scientific research. One direction is the study of its effects on other ion channels and receptors. This compound has been shown to modulate TRPC3 channels and P2X receptors, but its effects on other channels and receptors are still unknown. Another direction is the development of more specific and potent derivatives of this compound. This could lead to the development of new drugs that target specific signaling pathways. Finally, the use of this compound in animal models could provide valuable insights into its physiological effects and potential therapeutic applications.

Synthesis Methods

N-(3-chloro-4-isopropoxybenzyl)-N'-phenylthiourea can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-isopropoxybenzaldehyde with phenylthiourea in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

properties

IUPAC Name

1-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-12(2)21-16-9-8-13(10-15(16)18)11-19-17(22)20-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWULTOXMMQPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CNC(=S)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323852
Record name 1-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

41966-11-4
Record name 1-[(3-chloro-4-propan-2-yloxyphenyl)methyl]-3-phenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.